5-(Chloromethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one
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Overview
Description
The compound “5-(Chloromethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one” contains a thiophen-2-yl group , which is a sulfur-containing heterocycle that is similar to benzene but with a sulfur atom replacing one of the carbon atoms. It also contains a chloromethyl group, which is a functional group derived from methane by substituting one hydrogen atom with a chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the electronegativity of the sulfur and chlorine atoms, as well as the steric hindrance caused by the different groups . Detailed structural analysis would require experimental techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electrophilic chlorine atom and the nucleophilic sulfur atom . It might undergo reactions such as nucleophilic substitution or addition.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, polarity, and the presence of functional groups . Detailed analysis would require experimental data.Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(chloromethyl)-3-thiophen-2-yl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2S/c9-4-6-5-10(8(11)12-6)7-2-1-3-13-7/h1-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUADADBHGNEJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CS2)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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